molecular formula C13H17N3O4 B2957007 N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide CAS No. 920346-61-8

N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide

Cat. No. B2957007
CAS RN: 920346-61-8
M. Wt: 279.296
InChI Key: RYHGCWXOZLNANE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds are then characterized by FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .


Molecular Structure Analysis

The molecular structure of “Acetamide, N-(2-hydroxyphenyl)-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Anticancer Activity

N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide and its derivatives have shown potential in anticancer research. A study by Khade et al. (2019) synthesized and evaluated novel acetamides against various cancer cell lines, including HepG2 and MCF-7. Among these compounds, some demonstrated significant antiproliferative activity and induced apoptosis in treated cells, providing a basis for further exploration in cancer therapy (Khade et al., 2019).

Environmental Impact Studies

In environmental sciences, studies have focused on the effects of related compounds like paracetamol (N-(4-hydroxyphenyl)acetamide) on aquatic life. Parolini et al. (2010) used a multi-biomarker approach to assess the cyto-genotoxicity of paracetamol on zebra mussels, providing insights into the environmental impact of pharmaceutical contaminants in water bodies (Parolini et al., 2010).

Anti-inflammatory and Analgesic Research

The compound's derivatives have been studied for their anti-inflammatory and analgesic properties. Jawed et al. (2010) investigated the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide in rats, showing promising results in reducing inflammation-related cytokines (Jawed et al., 2010).

Drug Metabolism and Toxicology

Research on drug metabolism and toxicity has also involved related compounds. Högestätt et al. (2005) showed that acetaminophen, a related compound, is metabolized in the nervous system to form potent agonists, highlighting the complexity of drug metabolism and its implications for drug design and safety (Högestätt et al., 2005).

Photocatalytic Applications

In the field of materials science, studies have focused on the degradation of related compounds like acetaminophen using novel photocatalytic methods. Tao et al. (2015) investigated the photoactivity of graphene/titanium dioxide nanotubes in the removal of acetaminophen, demonstrating the potential of these materials in environmental remediation (Tao et al., 2015).

properties

IUPAC Name

N'-(3-acetamidophenyl)-N-(2-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-8(17)7-14-12(19)13(20)16-11-5-3-4-10(6-11)15-9(2)18/h3-6,8,17H,7H2,1-2H3,(H,14,19)(H,15,18)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHGCWXOZLNANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC(=C1)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide

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